![molecular formula C10H7Cl2NO B13871160 2,6-Dichloro-1-methylindole-3-carbaldehyde](/img/structure/B13871160.png)
2,6-Dichloro-1-methylindole-3-carbaldehyde
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Overview
Description
2,6-Dichloro-1-methylindole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-1-methylindole-3-carbaldehyde typically involves the chlorination of 1-methylindole-3-carbaldehyde. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 2 and 6 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-1-methylindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms at the 2 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 2,6-Dichloro-1-methylindole-3-carboxylic acid.
Reduction: 2,6-Dichloro-1-methylindole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-1-methylindole-3-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-1-methylindole-3-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The chlorine atoms can also influence the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
1-Methylindole-3-carbaldehyde: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,6-Dichloroindole-3-carbaldehyde: Similar structure but lacks the methyl group at the 1 position.
2,6-Dichloro-1-methylindole: Lacks the aldehyde group, leading to different chemical properties and applications.
Uniqueness: 2,6-Dichloro-1-methylindole-3-carbaldehyde is unique due to the presence of both chlorine atoms and the aldehyde group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H7Cl2NO |
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Molecular Weight |
228.07 g/mol |
IUPAC Name |
2,6-dichloro-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C10H7Cl2NO/c1-13-9-4-6(11)2-3-7(9)8(5-14)10(13)12/h2-5H,1H3 |
InChI Key |
XLXWVCGEDRMOHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C(=C1Cl)C=O |
Origin of Product |
United States |
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